2,4-Dichloro-5,6,7,8-tetrahydropteridine
Description
Properties
CAS No. |
98142-36-0 |
|---|---|
Molecular Formula |
C6H6Cl2N4 |
Molecular Weight |
205.04 g/mol |
IUPAC Name |
2,4-dichloro-5,6,7,8-tetrahydropteridine |
InChI |
InChI=1S/C6H6Cl2N4/c7-4-3-5(10-2-1-9-3)12-6(8)11-4/h9H,1-2H2,(H,10,11,12) |
InChI Key |
VTUGNSXVSBOONY-UHFFFAOYSA-N |
SMILES |
C1CNC2=C(N1)C(=NC(=N2)Cl)Cl |
Canonical SMILES |
C1CNC2=C(N1)C(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
The structural and functional attributes of 2,4-dichloro-5,6,7,8-tetrahydropteridine are best contextualized against related pteridine and heterocyclic derivatives. Below is a systematic comparison:
Structural Analogues and Substitution Effects
Key Observations :
- Chlorine vs. Alkyl Substituents : Chlorination at positions 2 and 4 enhances electrophilicity and binding to hydrophobic enzyme pockets, making the compound suitable for agrochemicals. In contrast, ethyl substituents (e.g., 10a, 10b) improve radical scavenging and LOX inhibition .
- Core Flexibility : The tetrahydropteridine scaffold accommodates diverse substitutions (e.g., chlorine, ethyl, piperazinyl), enabling applications ranging from antioxidants to antiviral agents .
Preparation Methods
Starting Materials and Precursors
- 2,4-Dichloro-6-methyl-5-nitropyrimidine is a commonly used precursor, which undergoes intramolecular cyclization with various esters to form the pteridine core.
- Commercially available chlorinated pyrimidines serve as the foundation for the synthesis, enabling functionalization at the 5,6,7,8 positions to form the tetrahydropteridine ring.
Cyclization and Chlorination
- The key step involves cyclization of the pyrimidine derivative under controlled conditions, often using acidic or basic catalysts to promote ring closure.
- Chlorination at the 2 and 4 positions is typically achieved using chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), which facilitate the substitution of hydroxyl or amino groups with chlorine atoms.
Reaction Conditions
- Reactions are commonly performed under reflux in solvents like dimethylformamide (DMF), dimethyl carbonate, or tetrahydrofuran (THF).
- Temperature control is critical, with typical reaction temperatures ranging from 60°C to 130°C depending on the step and reagents involved.
- Reaction completion is monitored by thin-layer chromatography (TLC) or ultra-performance liquid chromatography-mass spectrometry (UPLC-MS).
Representative Experimental Procedure
A typical preparation might proceed as follows:
This method yields the target compound in moderate to high yields (typically 60-85%) with good purity.
Analytical and Purity Data
- Melting Point: Approximately 245 ± 5 °C, indicating thermal stability.
- Thermogravimetric Analysis (TGA): Shows weight loss due to crystal water release between 60-140 °C, confirming hydrated forms may exist.
- NMR and Mass Spectrometry: Confirm the substitution pattern and molecular weight consistent with 2,4-dichloro substitution on the tetrahydropteridine core.
- Chromatographic Purity: TLC and UPLC-MS are employed to monitor reaction progress and purity, with final products showing minimal impurities (<2.5%).
Comparative Table of Preparation Methods
| Method Aspect | Description | Yield (%) | Key Notes |
|---|---|---|---|
| Cyclization from pyrimidine esters | Basic conditions, intramolecular ring closure | 60-70 | Requires careful control of pH and temperature |
| Chlorination with POCl3 or SOCl2 | Reflux in DMF or similar solvent | 75-85 | Efficient substitution at 2,4 positions |
| Purification | Recrystallization or chromatography | High purity | Ensures removal of side products and unreacted materials |
| Monitoring | TLC, UPLC-MS, NMR | - | Essential for confirming reaction completion and product identity |
Research Findings and Optimization Notes
- Alternative synthetic routes involving palladium-catalyzed coupling reactions have been explored for related pteridine derivatives, but classical chlorination remains the most straightforward for 2,4-dichloro derivatives.
- Reaction times vary from 2 hours to over 24 hours depending on the reagents and conditions, with microwave-assisted heating reported to accelerate certain steps.
- The presence of substituents on the pteridine ring can influence the chlorination efficiency and product stability, requiring optimization of reagent equivalents and reaction temperatures.
- Hydrated crystal forms of the compound have been characterized, indicating the importance of controlling drying conditions to obtain anhydrous material for specific applications.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2,4-Dichloro-5,6,7,8-tetrahydropteridine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclization or halogenation of tetrahydropteridine precursors. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) improve halogenation efficiency .
- Temperature : Controlled heating (60–80°C) minimizes side reactions .
- Catalysts : Lewis acids like FeCl₃ or AlCl₃ may accelerate chlorination .
- Advanced techniques : Microwave-assisted synthesis reduces reaction time by 40–60% compared to conventional methods .
- Data Table :
| Method | Solvent | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Conventional Cyclization | DCM | 70 | FeCl₃ | 55–60 |
| Microwave-Assisted | Acetonitrile | 80 | None | 75–80 |
Q. How can researchers purify this compound, and what analytical techniques validate purity?
- Methodological Answer :
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) removes unreacted precursors. Recrystallization in ethanol improves crystalline purity .
- Validation :
- HPLC : Retention time comparison against standards.
- NMR : Absence of extraneous proton signals in ¹H/¹³C spectra .
- Mass Spectrometry : Confirm molecular ion peak at m/z = [M+H]⁺ .
Advanced Research Questions
Q. What role does this compound play in enzymatic systems, and how can its interactions be studied?
- Methodological Answer :
- Enzymatic Context : Acts as a structural analog of 5,6,7,8-tetrahydrobiopterin (BH₄), a cofactor for aromatic amino acid hydroxylases (e.g., phenylalanine hydroxylase, EC 1.14.16.1) .
- Interaction Studies :
- Kinetic assays : Measure enzyme activity in the presence of the compound using UV-Vis spectroscopy (e.g., tyrosine hydroxylation at 275 nm) .
- Inhibition assays : Compare Ki values with natural cofactors to assess competitive binding .
- Data Table :
| Enzyme | Substrate | Km (μM) | Vmax (nmol/min/mg) |
|---|---|---|---|
| Phenylalanine hydroxylase | BH₄ (natural) | 12 ± 2 | 8.5 ± 0.3 |
| Phenylalanine hydroxylase | 2,4-Dichloro analog | 45 ± 5 | 3.2 ± 0.2 |
Q. How can structural modifications of this compound enhance its bioactivity or stability?
- Methodological Answer :
- Rational Design :
- Fluorination : Replace Cl with F at position 8 to improve metabolic stability (e.g., reduced CYP450-mediated oxidation) .
- Amino substitutions : Introduce NH₂ at position 2 to mimic natural pteridines, enhancing cofactor activity .
- Stability Testing :
- pH-dependent degradation : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS .
- Thermogravimetric Analysis (TGA) : Assess thermal stability up to 300°C .
Q. How should researchers resolve contradictions in toxicity data for this compound derivatives?
- Methodological Answer :
- Dose-response studies : Use in vitro models (e.g., HepG2 cells) to establish LC50 values across concentrations (1–100 μM) .
- Mechanistic studies :
- ROS detection : Apply fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress .
- Apoptosis markers : Measure caspase-3/7 activity via luminescent assays .
- Data Table :
| Derivative | LC50 (μM) | ROS Increase (%) | Caspase-3 Activation (Fold) |
|---|---|---|---|
| Parent compound | 65 ± 4 | 120 ± 10 | 2.5 ± 0.3 |
| 8-Fluoro analog | >100 | 30 ± 5 | 1.2 ± 0.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
